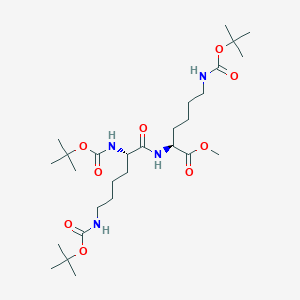
(E)-3-Iodo-N-methoxy-N,2-dimethylacrylamide
Overview
Description
(E)-3-Iodo-N-methoxy-N,2-dimethylacrylamide is a useful research compound. Its molecular formula is C6H10INO2 and its molecular weight is 255.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality (E)-3-Iodo-N-methoxy-N,2-dimethylacrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-Iodo-N-methoxy-N,2-dimethylacrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Copolymerization and Phase Behavior Studies
(E)-3-Iodo-N-methoxy-N,2-dimethylacrylamide's related compounds have been studied for their copolymerization and phase behavior. Dimethylacrylamide (DMA) has been copolymerized with 2-methoxyethylacrylate (MOEA), showing varied solubility with temperature changes. These thermotropic solutions indicate potential applications in temperature-sensitive materials (El-Ejmi & Huglin, 1996).
Synthesis of Radioactive Derivatives for Brain Mapping
Radioiodinated indolealkylamines, similar in structure to (E)-3-Iodo-N-methoxy-N,2-dimethylacrylamide, have been synthesized for biological importance, particularly in brain mapping using SPECT technology (Sintas & Vitale, 1997).
Polymer Synthesis and Characterization
Research has focused on synthesizing polymers using compounds similar to (E)-3-Iodo-N-methoxy-N,2-dimethylacrylamide. For instance, polymers derived from N,N-dimethylacrylamide have been synthesized and analyzed for their physical properties, indicating potential applications in areas requiring biocompatible and water-soluble materials (Kim & Sung, 2010).
Novel Cationic Polymer Synthesis
A novel cationic polymer synthesized from N-[3-(dimethylamino)propyl] methacrylamide, related to (E)-3-Iodo-N-methoxy-N,2-dimethylacrylamide, has been developed. This polymer demonstrates potential for DNA condensation and release, as well as antibacterial applications (Sobolčiak et al., 2013).
Pharmaceutical Applications in Imaging
Compounds structurally similar to (E)-3-Iodo-N-methoxy-N,2-dimethylacrylamide have been used in synthesizing imaging agents, such as iodotamoxifen for breast cancer treatment (Seitz et al., 1980).
properties
IUPAC Name |
(E)-3-iodo-N-methoxy-N,2-dimethylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10INO2/c1-5(4-7)6(9)8(2)10-3/h4H,1-3H3/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIVCOBQLKKSNX-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CI)C(=O)N(C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\I)/C(=O)N(C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-Iodo-N-methoxy-N,2-dimethylacrylamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![Ethyl 3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole-4-carboxylate](/img/structure/B8266309.png)